4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol
Description
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Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-9(2-6-13-7-3-9)8-11-5-1-4-10-11/h1,4-5,12H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUORKDIAXPCXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H14N2O2
- IUPAC Name : (4-(1H-pyrazol-1-yl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis may include the formation of the oxane ring through cyclization reactions involving pyrazole derivatives. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.
Anticancer Activity
Recent studies have indicated that compounds with pyrazole structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown inhibition against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Pyrazole derivative A | MCF7 (Breast) | 15 | Apoptosis induction |
| 4-Pyrazole derivative B | HeLa (Cervical) | 10 | Cell cycle arrest |
| 4-Pyrazole derivative C | A549 (Lung) | 12 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to anticancer activity, research indicates that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
A study evaluated the effect of this compound on TNF-alpha production in macrophages stimulated with LPS. Results showed a significant reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- PI3K Pathway Inhibition : Similar compounds have been reported to inhibit the phosphoinositide 3 kinase (PI3K) pathway, which is crucial for cell survival and proliferation.
- Caspase Activation : Induction of apoptosis through caspase activation has been observed in cancer cells treated with pyrazole derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
